molecular formula C17H27ClFNO2 B13762256 Dibutylaminoethyl p-fluorobenzoate hydrochloride CAS No. 495-65-8

Dibutylaminoethyl p-fluorobenzoate hydrochloride

Cat. No.: B13762256
CAS No.: 495-65-8
M. Wt: 331.9 g/mol
InChI Key: CMWBRWHYPIGOMG-UHFFFAOYSA-N
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Description

Dibutylaminoethyl p-fluorobenzoate hydrochloride is a quaternary ammonium compound characterized by a dibutylaminoethyl group esterified to a p-fluorobenzoate moiety, with hydrochloric acid as the counterion. Its synthesis likely involves the reaction of dibutylaminoethyl chloride with p-fluorobenzoic acid, followed by hydrochloride salt formation .

Properties

CAS No.

495-65-8

Molecular Formula

C17H27ClFNO2

Molecular Weight

331.9 g/mol

IUPAC Name

2-(dibutylamino)ethyl 4-fluorobenzoate;hydrochloride

InChI

InChI=1S/C17H26FNO2.ClH/c1-3-5-11-19(12-6-4-2)13-14-21-17(20)15-7-9-16(18)10-8-15;/h7-10H,3-6,11-14H2,1-2H3;1H

InChI Key

CMWBRWHYPIGOMG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCOC(=O)C1=CC=C(C=C1)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutylaminoethyl p-fluorobenzoate hydrochloride typically involves the esterification of p-fluorobenzoic acid with 2-(dibutylamino)ethanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dibutylaminoethyl p-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols . Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Dibutylaminoethyl p-fluorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • p-Fluorobenzoate derivatives: Differ by substituents on the aromatic ring (e.g., o-, m-fluorobenzoates) or aminoethyl chains (e.g., diethylaminoethyl vs. dibutylaminoethyl groups).
  • Quaternary ammonium salts: Compounds like 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride, which vary in alkyl chain length and substituent positioning .

Physicochemical Properties

Table 1: Ionic Conductance and Diffusion Coefficients of Fluorobenzoates
Compound Limiting Ionic Conductance (ohm⁻¹·eq⁻¹) Diffusion Coefficient (D₀, cm²/s)
Benzoate 30.8 0.82 × 10⁻⁵
p-Fluorobenzoate 35.0 0.93 × 10⁻⁵
m-Fluorobenzoate 30.0 0.80 × 10⁻⁵
o-Fluorobenzoate 30.5 0.81 × 10⁻⁵

Data derived from electrophoretic mobility studies .

The p-fluorobenzoate moiety exhibits superior ionic conductance and diffusion compared to its meta- and ortho-isomers, likely due to reduced steric hindrance and enhanced resonance stabilization of the carboxylate group .

Adsorption Behavior

Table 2: Adsorption of Fluorobenzoates on Tuff (HF23 Sample)
Compound Adsorption Affinity (Relative to Benzoate)
Benzoate 1.0 (Baseline)
p-Fluorobenzoate 0.8
m-Fluorobenzoate 0.9
Pentafluorobenzoate 0.6

Data from batch adsorption experiments in aqueous media .

The p-fluorobenzoate group demonstrates moderate adsorption on mineral surfaces, likely due to dipole interactions between the fluorine substituent and the tuff matrix. In contrast, bulkier or more electronegative derivatives (e.g., pentafluorobenzoate) exhibit reduced adsorption, suggesting steric and electronic effects govern binding .

Functional Implications

  • Lipophilicity: The dibutylaminoethyl group increases lipid solubility compared to diethylaminoethyl or unsubstituted aminoethyl chains, which may improve tissue penetration but reduce aqueous solubility .

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